molecular formula C9H5FO2 B190257 7-Fluorobenzofuran-4-carbaldehyde CAS No. 199391-59-8

7-Fluorobenzofuran-4-carbaldehyde

Cat. No. B190257
M. Wt: 164.13 g/mol
InChI Key: QBYIPNHVKFERGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluorobenzofuran-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of benzofurans and is commonly used as a building block in the synthesis of various organic compounds. In

Scientific Research Applications

7-Fluorobenzofuran-4-carbaldehyde has been widely used in scientific research due to its potential applications in various fields. One of the most common applications of this compound is in the synthesis of various organic compounds. It is commonly used as a building block in the synthesis of drugs, agrochemicals, and other organic compounds. Additionally, this compound has been used in the development of fluorescent probes for the detection of biological molecules. It has also been used in the development of new materials for optoelectronic devices.

Mechanism Of Action

The mechanism of action of 7-Fluorobenzofuran-4-carbaldehyde is not well understood. However, it has been reported to act as a reactive intermediate in various chemical reactions. It is also known to undergo nucleophilic addition reactions with various nucleophiles.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-Fluorobenzofuran-4-carbaldehyde are not well understood. However, it has been reported to exhibit cytotoxicity towards various cancer cells. It has also been reported to exhibit antifungal and antibacterial activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of 7-Fluorobenzofuran-4-carbaldehyde is its high purity and yield when synthesized using the methods described above. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its toxicity towards living organisms. Therefore, caution should be taken when handling this compound in the laboratory.

Future Directions

There are several future directions for the research and development of 7-Fluorobenzofuran-4-carbaldehyde. One of the most promising directions is the development of new materials for optoelectronic devices. This compound has been shown to exhibit excellent photophysical properties, making it a promising candidate for the development of new materials for use in optoelectronic devices. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the field of medicine.
Conclusion:
In conclusion, 7-Fluorobenzofuran-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used as a building block in the synthesis of various organic compounds and has been used in the development of fluorescent probes for the detection of biological molecules. Additionally, this compound has been shown to exhibit cytotoxicity towards various cancer cells and antifungal and antibacterial activity. Further research is needed to understand the mechanism of action of this compound and its potential applications in the field of medicine.

properties

CAS RN

199391-59-8

Product Name

7-Fluorobenzofuran-4-carbaldehyde

Molecular Formula

C9H5FO2

Molecular Weight

164.13 g/mol

IUPAC Name

7-fluoro-1-benzofuran-4-carbaldehyde

InChI

InChI=1S/C9H5FO2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-5H

InChI Key

QBYIPNHVKFERGT-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1C=O)C=CO2)F

Canonical SMILES

C1=CC(=C2C(=C1C=O)C=CO2)F

synonyms

4-Benzofurancarboxaldehyde, 7-fluoro-

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the N-methylmorpholine-N-oxide (22.24) in acetonitrile (250 ml) containing 3 Å molecular sieves (8.71 g) was stirred at room temperature overnight, then cooled in ice. A solution of 4-bromomethyl-7-fluoro-benzofuran (23.45 g) in acetonitrile (50 ml) was added and the mixture stirred for 4 h. The mixture was filtered and the filtrate evaporated to dryness. Water and ether were added to the residue and the organic phase separated, washed with brine (2×200 ml), dried (MgSO4) and evaporated. The residue was triturated under ether (50 ml) and filtered to give the title compound as a pale yellow solid (5.45 g)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
4-bromomethyl-7-fluoro-benzofuran
Quantity
23.45 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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